![molecular formula C17H19ClO3 B4890640 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)
1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is a chemical compound that belongs to the class of chlorobenzenes. This compound is also known as carvedilol and is used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 receptors.
Mécanisme D'action
Carvedilol blocks both beta-1 and beta-2 receptors, resulting in a decrease in heart rate and blood pressure. It also has antioxidant properties and inhibits the release of cytokines, which are involved in the inflammatory response. Carvedilol has been found to improve endothelial function and increase nitric oxide production, which leads to vasodilation.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, decreases plasma renin activity, and reduces aldosterone secretion. It also reduces oxidative stress and inflammation, and improves endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments. It is readily available and can be easily synthesized. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. However, there are also some limitations to using carvedilol in lab experiments. It has a short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent concentration. It can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of carvedilol. One area of research is the development of more selective beta-blockers that target specific beta-receptors. Another area of research is the investigation of carvedilol's potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Additionally, the development of new formulations and delivery methods may improve the therapeutic potential of carvedilol.
Méthodes De Synthèse
The synthesis of 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene involves the reaction of 2-(2-methoxyphenoxy)ethanol with 1-chloro-2-(4-hydroxyphenoxy)ethane in the presence of sodium hydroxide. The resulting product is then treated with phosphorus oxychloride to obtain 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been found to be effective in reducing blood pressure, improving left ventricular function, and reducing mortality in patients with heart failure. Carvedilol has also been investigated for its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-16-10-4-5-11-17(16)21-13-7-6-12-20-15-9-3-2-8-14(15)18/h2-5,8-11H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQBSFDBNDYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
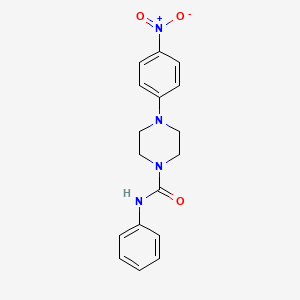
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
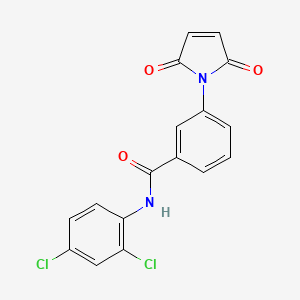
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)
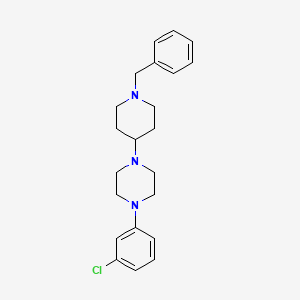
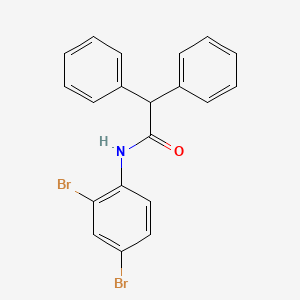
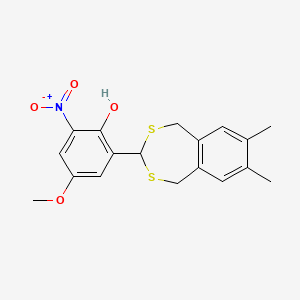
![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B4890637.png)